2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C8H7NO3 It is a heterocyclic compound that contains both furan and pyrrole rings
Preparation Methods
The synthesis of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the use of p-toluenesulfonic acid in toluene can facilitate the formation of the furan and pyrrole rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and metabolic pathways. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in the industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as 2-methylfuran, 2-methylpyrrole, and pyrrole-2-carboxylic acid. These compounds share structural similarities but differ in their chemical properties and applications. For instance, 2-methylfuran is known for its use as a flavoring agent, while 2-methylpyrrole is used in the synthesis of pharmaceuticals .
Biological Activity
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS No. 155445-40-2) is an organic compound characterized by its unique heterocyclic structure, which includes both furan and pyrrole rings. Its molecular formula is C8H7NO3. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
Antimicrobial Properties
Research has indicated that derivatives of furo[3,2-b]pyrrole, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain furo[3,2-b]pyrrole derivatives showed promising antibacterial effects against strains such as Escherichia coli and Micrococcus luteus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as lead structures for the development of new antibacterial agents .
The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. This inhibition can affect metabolic pathways crucial for bacterial survival and proliferation .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Studies have explored the synthesis of various furo[3,2-b]pyrrole derivatives and their effects on cancer cell lines, indicating potential cytotoxic effects that warrant further investigation. The exact pathways and molecular targets involved in this activity are still being elucidated .
Synthesis and Evaluation
A comprehensive review of the synthesis methods for furo[3,2-b]pyrrole derivatives has been conducted. These methods often involve cyclization reactions under acidic or basic conditions. For example, the use of p-toluenesulfonic acid in toluene has been reported as an effective approach for synthesizing these compounds .
Table 1: Summary of Biological Activities
Compound Name | Activity Type | MIC (µM) | Reference |
---|---|---|---|
This compound | Antibacterial | >20.48 | |
Furo[3,2-b]pyrrole derivatives | Anticancer | Varies | |
General Furo[3,2-b]pyrroles | Antimicrobial | Micromolar |
Case Study: Antibacterial Activity
In a specific case study involving the antibacterial evaluation of furo[3,2-b]pyrrole derivatives, it was found that certain compounds exhibited significant activity against Micrococcus luteus. The presence of functional groups capable of forming hydrogen bonds was identified as critical for enhancing antibacterial potency. For instance, a compound with a bulky lipophilic substituent demonstrated improved membrane penetration capabilities, suggesting a mechanism involving disruption of bacterial membranes .
Future Directions
Given the promising biological activities associated with this compound and its derivatives, future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models before progressing to clinical trials.
Properties
IUPAC Name |
2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYONTTIMZPLUMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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